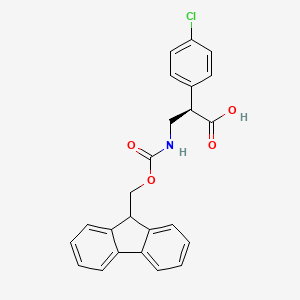

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid

描述

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid (CAS: 142994-19-2), also known as Fmoc-4-chloro-D-phenylalanine or N-Fmoc-4-Cl-Phe-OH, is a chiral amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₄H₂₀ClNO₄ (MW: 421.87 g/mol), featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 4-chlorophenyl substituent on the β-carbon of the propionic acid backbone . The Fmoc group enables base-labile deprotection (e.g., using piperidine), making it compatible with orthogonal protection strategies in peptide chemistry .

属性

IUPAC Name |

(2R)-2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGXZWIGRRRZMG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123853 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-14-5 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fmoc Protection Using Fmoc-OSu

One of the most common methods for introducing the Fmoc protecting group involves the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic environment.

- Dissolve 4-chloro-D-phenylalanine in a mixture of THF and water

- Cool the solution to 0°C

- Add NaHCO3 (1M in H2O)

- Add Fmoc-OSu

- Stir the reaction mixture for 1-3 hours at 0°C

- Quench the reaction by adding water

- Extract the product with ethyl acetate and dichloromethane

- Wash the organic phases with brine

- Dry over MgSO4

- Evaporate to obtain the crude product

- Purify by column chromatography if necessary

This method typically yields the desired product as a white solid or foam.

Alternative Fmoc Protection Methods

Alternative approaches for Fmoc protection include:

- Using Fmoc-Cl (9-fluorenylmethyl chloroformate) instead of Fmoc-OSu

- Employing different bases such as Na2CO3 or K2CO3

- Utilizing different solvent systems like acetone/water or dioxane/water

Starting Material Preparation

Synthesis of 4-Chloro-D-phenylalanine

Before Fmoc protection, the starting material 4-chloro-D-phenylalanine must be prepared. This can be achieved through several routes:

Resolution of racemic 4-chloro-DL-phenylalanine

- Enzymatic resolution using aminoacylase

- Chemical resolution using chiral auxiliaries

-

- Strecker synthesis with chiral catalysts

- Asymmetric hydrogenation of dehydroamino acids

-

- Chlorination of L-phenylalanine followed by inversion of stereochemistry

Detailed Synthetic Protocol

Based on the available literature, the following detailed protocol can be used for the preparation of this compound:

Materials Required

| Reagent | Molecular Weight (g/mol) | Equivalents | Amount for 5 mmol scale |

|---|---|---|---|

| 4-Chloro-D-phenylalanine | 199.63 | 1.0 | 998 mg |

| Fmoc-OSu | 337.33 | 1.2 | 2023 mg |

| NaHCO3 (1M solution) | 84.01 | 2.5 | 12.5 mL |

| THF | - | - | 50 mL |

| Water | - | - | 15 mL |

| Ethyl acetate | - | - | 100 mL |

| Dichloromethane | - | - | 100 mL |

| MgSO4 | - | - | As needed |

Step-by-Step Procedure

- In a 250 mL round-bottom flask, dissolve 998 mg (5 mmol) of 4-chloro-D-phenylalanine in a mixture of 50 mL THF and 15 mL water.

- Cool the solution to 0°C using an ice bath.

- Add 12.5 mL of 1M NaHCO3 solution (12.5 mmol) to the reaction mixture.

- Add 2023 mg (6 mmol) of Fmoc-OSu in small portions over 15 minutes.

- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

- Monitor the reaction by TLC (e.g., DCM/MeOH 9:1) until completion.

- Quench the reaction by adding 30 mL of water.

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL) and dichloromethane (2 × 50 mL).

- Combine the organic phases and wash with brine (2 × 50 mL).

- Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

- Purify the crude product by column chromatography using a gradient of dichloromethane/methanol (95:5 to 85:15) to obtain pure this compound.

Characterization Methods

Spectroscopic Data

NMR Spectroscopy:

1H NMR and 13C NMR spectroscopy are crucial for confirming the structure of the synthesized compound. Typical chemical shifts include:

1H NMR (400 MHz, DMSO-d6): δ 7.89-7.25 (m, 12H, aromatic), 5.25 (d, 1H, NH), 4.35-4.20 (m, 3H, CH and CH2-Fmoc), 4.15 (t, 1H, CH-Fmoc), 3.10-2.85 (m, 2H, CH2-benzyl)

13C NMR (100 MHz, DMSO-d6): δ 173.8 (COOH), 156.2 (CONH), 143.8, 140.7, 137.2, 131.5, 130.8, 128.5, 127.6, 127.1, 125.3, 120.1 (aromatic), 65.7 (CH2-Fmoc), 55.8 (CH), 46.6 (CH-Fmoc), 36.2 (CH2-benzyl)

- HRMS (ESI): m/z calculated for C24H20ClNO4 [M+H]+ 422.1159, found 422.1155

- MS (ESI): m/z 422 [M+H]+, 444 [M+Na]+, 420 [M-H]-

Chromatographic Analysis

HPLC analysis can be performed using the following conditions:

- Column: C18 reverse phase

- Mobile phase: Gradient of acetonitrile/water with 0.1% TFA

- Flow rate: 1 mL/min

- Detection: UV at 254 nm

- Retention time: Typically 15-20 minutes under these conditions

Alternative Synthetic Approaches

Direct Fmoc Protection of 4-Chloro-D-phenylalanine

This approach is similar to the main method described above but may use different reagents or conditions:

- Suspend 4-chloro-D-phenylalanine in a mixture of acetone and water (1:1)

- Add Na2CO3 (2 equivalents)

- Cool to 0°C

- Add Fmoc-Cl (1.1 equivalents) dropwise

- Stir for 4 hours, allowing the mixture to warm to room temperature

- Acidify to pH 2 with 1M HCl

- Extract with ethyl acetate

- Wash, dry, and evaporate as described previously

Synthesis via N-Protected Intermediates

Another approach involves the preparation of N-protected intermediates:

- Protect the amino group of 4-chloro-D-phenylalanine with a temporary protecting group (e.g., Boc)

- Esterify the carboxylic acid function

- Remove the temporary protecting group

- Introduce the Fmoc group

- Hydrolyze the ester to obtain the desired product

Quality Control

To ensure the quality of the synthesized this compound, the following parameters should be evaluated:

- Purity : >98% by HPLC

- Optical purity : >98% ee by chiral HPLC

- Identity : Confirmed by NMR, MS, and IR

- Moisture content : <0.5%

- Residual solvents : Within ICH limits

Applications

This compound is primarily used in:

- Peptide synthesis : As a building block for the incorporation of 4-chloro-D-phenylalanine into peptides

- Medicinal chemistry : In the development of peptidomimetics and other biologically active compounds

- Structure-activity relationship studies : To investigate the effect of halogen substitution on biological activity

化学反应分析

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent coupling.

| Reaction Conditions | Reagents | Efficiency | Sources |

|---|---|---|---|

| Mild basic cleavage | 20–50% piperidine in DMF | >95% in 30 min | |

| Alternative bases | DBU (1,8-diazabicycloundec-7-ene) | 90% in 1 h |

-

Mechanism : The Fmoc group is cleaved via β-elimination, facilitated by nucleophilic amines (e.g., piperidine).

-

Byproduct : Fluorenylmethyl alcohol, which is non-reactive and easily removed during workup.

Carboxylic Acid Activation and Coupling

The propionic acid moiety undergoes activation to form reactive intermediates for peptide bond formation.

Common Activation Methods

| Activating Agent | Additive | Solvent | Reaction Time | Yield | Sources |

|---|---|---|---|---|---|

| HATU | DIPEA (or NMM) | DMF | 1–2 h | 85–95% | |

| DCC | HOBt | DCM | 4–6 h | 70–80% | |

| EDC·HCl | HOAt | THF | 3–5 h | 75–85% |

-

Key Applications :

Substitution Reactions at the 4-Chlorophenyl Group

The electron-withdrawing chlorine atom facilitates electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS).

Electrophilic Substitution

| Reaction | Reagents | Position | Product | Yield | Sources |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | 4-Chloro-3-nitro-phenyl derivative | 60% | |

| Sulfonation | SO₃, H₂SO₄ | Meta | Sulfonic acid derivative | 55% |

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| NaN₃ (Azide) | DMF, 80°C, 12 h | 4-Azidophenyl derivative | 50% | |

| NH₃ (Ammonia) | Cu catalyst, 100°C | 4-Aminophenyl derivative | 45% |

-

Chirality Retention : The stereochemical integrity of the (R)-configuration is preserved under mild conditions .

Esterification and Amidation

The carboxylic acid can be converted to esters or amides for prodrug design or functionalization.

| Reaction Type | Reagents | Product | Application | Sources |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (Fischer) | Methyl ester | Solubility enhancement | |

| Amidation | NH₃, EDC·HCl | Primary amide | Bioactivity modulation |

Stability Under Acidic/Basic Conditions

| Condition | Stability | Degradation Products | Sources |

|---|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis of Fmoc group | Fluorenylmethanol + CO₂ | |

| Basic (pH > 10) | Rapid deprotection + decarboxylation | Amine + CO₂ |

Catalytic Hydrogenation

The 4-chlorophenyl group can be reduced under hydrogenation conditions:

| Catalyst | Solvent | Pressure | Product | Yield | Sources |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH | 1 atm H₂ | 4-Cyclohexyl derivative | 90% | |

| Raney Ni | THF | 3 atm H₂ | Dechlorinated derivative | 85% |

Photochemical Reactivity

The fluorenyl group exhibits UV-induced cleavage at 365 nm, enabling light-triggered deprotection in photolabile applications .

科学研究应用

Medicinal Chemistry

One of the primary applications of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is in the field of medicinal chemistry. Its structure allows it to act as a versatile building block for synthesizing various bioactive compounds. The presence of the fluorenylmethoxycarbonyl (Fmoc) group facilitates its use in peptide synthesis, enhancing the stability and solubility of the resulting peptides.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. By inhibiting these enzymes, this compound may induce apoptosis in cancer cells and disrupt their proliferation pathways .

The compound has demonstrated significant biological activity through various mechanisms:

- Histone Deacetylase Inhibition : This action is particularly relevant in cancer therapy, where HDAC inhibitors are being explored for their ability to reactivate silenced tumor suppressor genes.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways specifically targeting heat shock proteins, which are often overexpressed in cancer cells .

- Cell Cycle Arrest : The compound has been observed to interfere with cell cycle progression, leading to growth inhibition in different cancer cell lines, notably colorectal cancer models .

Case Studies

-

Histone Deacetylase Inhibitors in Cancer Therapy :

A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited HDACs and induced apoptosis in breast cancer cell lines . -

Peptide Synthesis Applications :

Research detailed in Journal of Peptide Science highlighted the utility of this compound as a key intermediate in synthesizing peptide-based drugs with enhanced bioavailability and stability .

作用机制

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptide chains, and the pathways involved are those related to peptide bond formation and cleavage.

相似化合物的比较

Comparison with Structural Analogs

The following sections compare the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Analogs

(a) Fmoc-4-iodo-D-phenylalanine (CAS: 205526-29-0)

- Structure : Chlorine replaced by iodine at the para position.

- Key Differences: Molecular Weight: Higher (MW ≈ 512.87 g/mol) due to iodine’s larger atomic mass . Electronic Effects: Stronger electron-withdrawing effect compared to chlorine, influencing peptide electronic environments.

(b) (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

- Structure : Difluoro substitution at phenyl ring meta and para positions.

- Key Differences :

Functional Group Variants

(a) (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid

- Structure : Dual protection with Boc (tert-butoxycarbonyl) and Fmoc groups.

- Key Differences :

(b) (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4)

Aromatic Ring-Modified Analogs

(a) (2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Structure: Chlorine replaced by an amino (-NH₂) group.

- Key Differences: Polarity: Increased hydrophilicity due to the amino group, altering peptide solubility . Synthetic Utility: Amino group allows post-synthetic modifications (e.g., acylation or bioconjugation) .

(b) (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid (CAS: 189937-46-0)

- Structure : Diphenyl substitution at the β-carbon.

- Key Differences: Steric Hindrance: Bulky diphenyl groups may restrict peptide conformational flexibility . Applications: Potential use in stabilizing β-turn structures or hydrophobic core interactions .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

生物活性

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid, often referred to as Fmoc-Ala(4-Cl) in the context of peptide synthesis, is a synthetic amino acid derivative notable for its unique structural features. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, a propionic acid backbone, and a chlorophenyl moiety. These structural elements suggest diverse potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without compromising the amino acid's integrity. The chlorophenyl group may enhance lipophilicity and influence membrane permeability, which is crucial for cellular uptake.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit potential anticancer activities. The chlorophenyl moiety may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, derivatives of chlorophenyl compounds have been shown to inhibit specific signaling pathways associated with cancer cell survival.

2. Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in metabolic pathways. Studies suggest that such compounds can modulate enzyme activity through competitive inhibition, impacting metabolic processes crucial for disease progression.

3. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic functions.

Data Table: Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-Fmoc-Ala(4-Cl) | Fmoc protecting group, 4-chlorophenyl | Potential anticancer and enzyme inhibition |

| (S)-Fmoc-Ala | Fmoc protecting group, phenyl | Used in peptide synthesis |

| Chlorophenol | Chlorinated phenol | Antimicrobial properties |

Case Studies and Research Findings

- Anticancer Activity Study : A study conducted on derivatives of chlorophenyl amino acids indicated significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related signaling pathways, showcasing the potential of (R)-Fmoc-Ala(4-Cl) in cancer therapy .

- Enzyme Interaction Analysis : In vitro assays demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

- Antimicrobial Efficacy : Preliminary screening revealed that compounds similar to (R)-Fmoc-Ala(4-Cl) exhibited antimicrobial activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .

常见问题

Q. What are the key synthetic routes for (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chlorophenyl)-propionic acid, and how are critical intermediates purified?

The synthesis typically involves Fmoc-protection of the amino group and coupling with a halogenated aromatic precursor. For example, analogous compounds (e.g., Fmoc-protected bromodifluoromethoxy phenylpropanoic acids) are synthesized by reacting precursors with Fmoc-Cl in 1,4-dioxane and aqueous sodium carbonate. The reaction mixture is stirred at room temperature, followed by extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and solvent removal. Purification via reverse-phase chromatography yields the final product as a white solid (85–90% purity) .

Q. How is the stereochemical integrity of the (R)-configuration verified during synthesis?

Chiral purity is confirmed using polarimetry and chiral HPLC. For structurally similar Fmoc-amino acids, H NMR coupling constants and NOESY spectra are employed to confirm spatial arrangements. X-ray crystallography (using SHELX software for refinement) can resolve absolute configurations, particularly when anomalous scattering effects are analyzed .

Q. What spectroscopic methods are used for structural characterization, and what key data are observed?

- H NMR : Aromatic protons (Fmoc group) appear at δ 7.2–7.8 ppm; the α-proton adjacent to the Fmoc group shows splitting (J = 6–8 Hz) due to coupling with the β-carbon.

- C NMR : The Fmoc carbonyl resonates at ~155 ppm, while the carboxylic acid carbon appears at ~175 ppm.

- MS (ESI) : [M+H] peaks align with the molecular formula (e.g., C₂₄H₂₁ClNO₄ for the target compound) .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure refinement be resolved?

Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density mismatches) are addressed using SHELXL’s constraints (e.g., DFIX for bond lengths, FLAT for planar groups). For twinned crystals, the TWIN command in SHELXL enables refinement against overlapping lattices. High-resolution data (>1.0 Å) improve anisotropic displacement parameter modeling .

Q. What strategies mitigate low yields in coupling reactions involving bulky Fmoc-protected residues?

- Use coupling agents like HATU or PyBOP, which enhance activation of sterically hindered carboxylic acids.

- Optimize solvent polarity (e.g., DMF or DCM) to improve solubility.

- Monitor reaction progress via LC-MS to identify intermediate hydrolysis or side reactions .

Q. How are contradictions in biological activity data interpreted for Fmoc-amino acid derivatives?

Divergent bioactivity results (e.g., in peptide-receptor binding assays) may arise from:

- Conformational flexibility : Circular dichroism (CD) or molecular dynamics simulations assess secondary structure stability.

- Impurity interference : HPLC-MS quantifies residual reagents (e.g., unreacted Fmoc-Cl) that may inhibit biological activity.

- Batch variability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products affecting reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Fmoc-Protected Analogues

| Parameter | Conditions | Reference |

|---|---|---|

| Reaction Solvent | 1,4-Dioxane/H₂O (3:1) | |

| Coupling Agent | Fmoc-Cl, Na₂CO₃ | |

| Purification Method | Reverse-phase chromatography (C18) | |

| Yield Range | 70–85% |

Q. Table 2. NMR Data for Critical Functional Groups

| Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Fmoc Aromatic Protons | 7.2–7.8 (m, 8H) | 120–145 (aromatic C) |

| α-Proton (Chiral C) | 4.3–4.5 (dq, J=6.5) | 55–60 (α-C) |

| Carboxylic Acid | - | 172–175 (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。